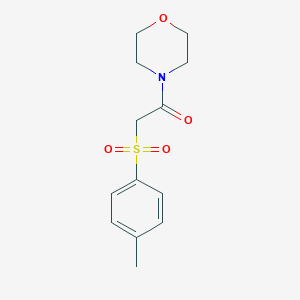
1-Morpholino-2-tosylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholino-2-tosylethanone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a white crystalline powder that is soluble in most organic solvents and has a molecular weight of 269.33 g/mol.
Mécanisme D'action
The mechanism of action of 1-Morpholino-2-tosylethanone involves the formation of a stable intermediate that undergoes nucleophilic addition with another molecule. This intermediate can be formed by the reaction of 1-Morpholino-2-tosylethanone with various nucleophiles such as enolates, Grignard reagents, and organolithium compounds. The resulting product can then be further modified to form a variety of different compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Morpholino-2-tosylethanone. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic and does not cause skin irritation or sensitization.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Morpholino-2-tosylethanone is its versatility in organic synthesis. It can be used as a reagent for the synthesis of various compounds, and its synthesis method is relatively simple and straightforward. However, one of the limitations of using 1-Morpholino-2-tosylethanone is that it can be expensive to purchase, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the use of 1-Morpholino-2-tosylethanone in scientific research. One area of interest is the development of new synthetic routes that can increase the yield and purity of the product. Another area of interest is the exploration of its potential applications in the field of medicinal chemistry, particularly in the synthesis of new drugs and pharmaceuticals. Additionally, further studies can be conducted to investigate the biochemical and physiological effects of 1-Morpholino-2-tosylethanone and its potential toxicity.
Conclusion
In conclusion, 1-Morpholino-2-tosylethanone is a versatile and important chemical compound that has a wide range of potential applications in the field of organic synthesis. Its synthesis method is relatively simple, and it can be used as a reagent for the synthesis of various compounds. While there is limited information available on its biochemical and physiological effects, studies have shown that it is relatively non-toxic and has low acute toxicity. Further research is needed to explore its potential applications in the field of medicinal chemistry and to investigate its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-Morpholino-2-tosylethanone involves the reaction of morpholine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained by crystallization from a suitable solvent such as ethanol or acetone. The yield of the reaction is typically between 70-80%, and the purity of the product can be confirmed by NMR spectroscopy.
Applications De Recherche Scientifique
1-Morpholino-2-tosylethanone has been extensively studied for its potential applications in the field of organic synthesis. It can be used as a reagent for the synthesis of various compounds such as β-ketoesters, β-lactams, and α-amino ketones. It is also used as a starting material for the synthesis of other important compounds such as 2,3-dihydro-1H-inden-1-ones and 2,3-dihydro-1H-indoles.
Propriétés
Nom du produit |
1-Morpholino-2-tosylethanone |
|---|---|
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H17NO4S/c1-11-2-4-12(5-3-11)19(16,17)10-13(15)14-6-8-18-9-7-14/h2-5H,6-10H2,1H3 |
Clé InChI |
VNKAWTKRHIUZOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2 |
Solubilité |
42.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)


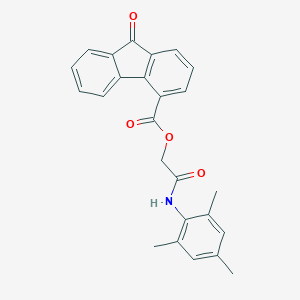
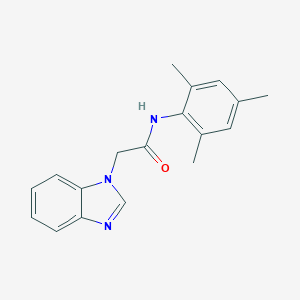
![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
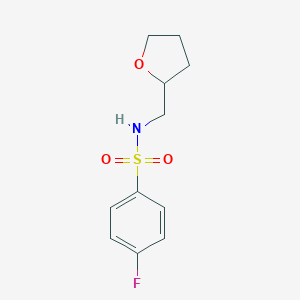

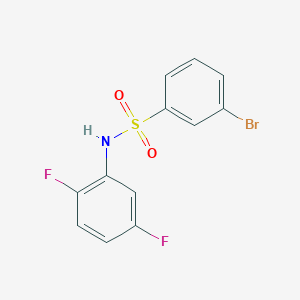

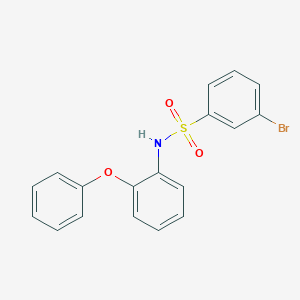
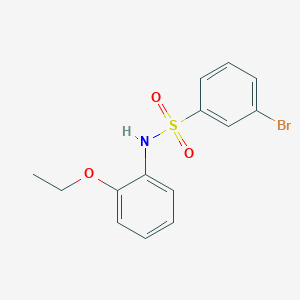
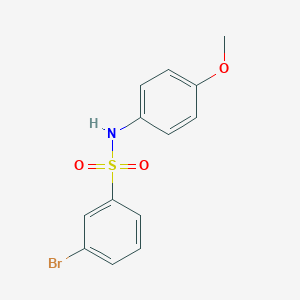
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)